

A Comparative Guide to CalFluor 647 Azide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CalFluor 647 Azide**

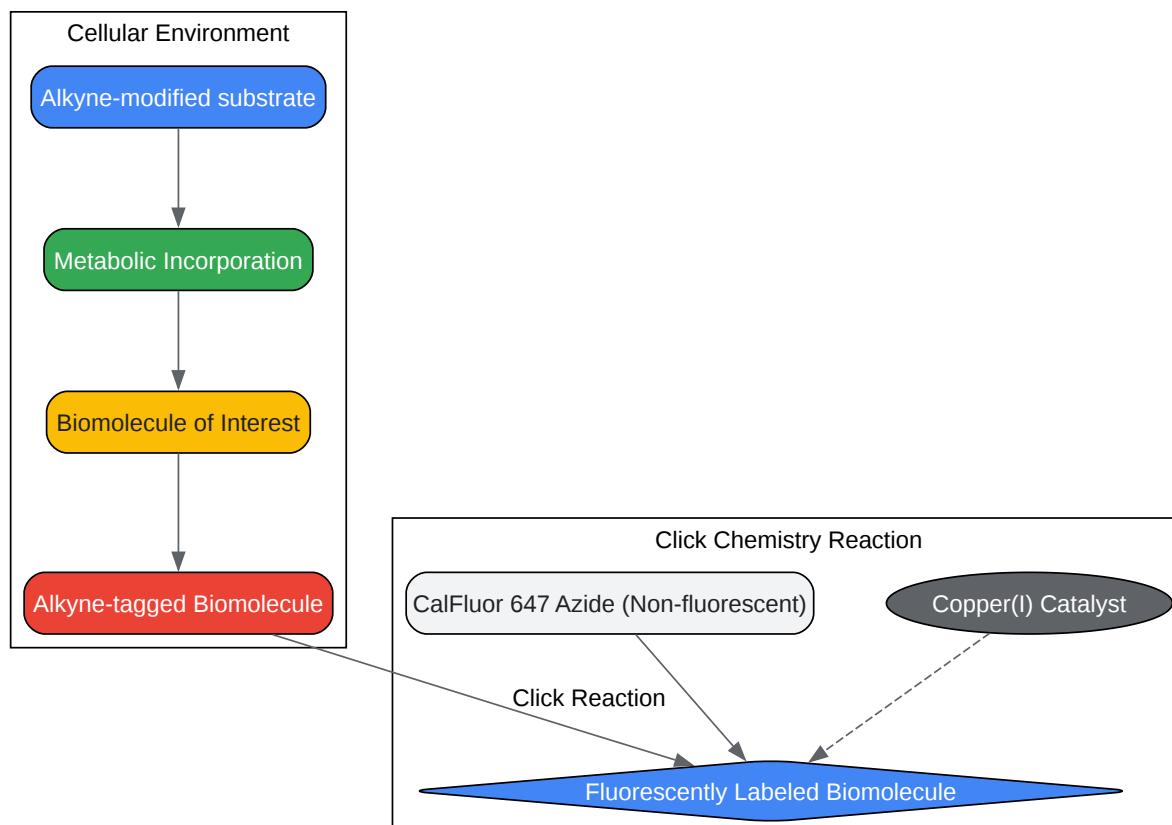
Cat. No.: **B12374256**

[Get Quote](#)

For researchers, scientists, and drug development professionals utilizing click chemistry for the fluorescent labeling of biomolecules, **CalFluor 647 Azide** presents a compelling option. This guide provides a detailed comparison of **CalFluor 647 Azide** with its common alternatives, Alexa Fluor 647 Azide and Cy5 Azide, supported by experimental data and protocols to aid in the selection of the most suitable reagent for your research needs.

CalFluor 647 Azide is a fluorogenic dye, a key characteristic that distinguishes it from traditional fluorescent probes.^{[1][2][3]} This property means that the molecule is virtually non-fluorescent until it undergoes a click chemistry reaction with an alkyne, leading to a significant increase in its fluorescence emission.^{[1][2]} This "turn-on" mechanism is highly advantageous for cellular imaging, as it allows for no-wash staining protocols, which minimizes background fluorescence from unreacted probes and is particularly beneficial for imaging in complex biological environments like tissues or living organisms.

Performance Comparison


The selection of a fluorescent probe is critical for the success of any experiment. The following tables summarize the key performance characteristics of **CalFluor 647 Azide** in comparison to Alexa Fluor 647 Azide and Cy5 Azide.

Property	CalFluor 647 Azide	Alexa Fluor 647 Azide	Cy5 Azide
Excitation Max (nm)	~655	~650	~646
Emission Max (nm)	~678	~665	~662
Fluorogenic	Yes	No	No
Key Advantage	Low background, no-wash staining	High brightness and photostability	Cost-effective alternative
Performance Metric	CalFluor 647 Azide	Alexa Fluor 647 Azide	Cy5 Azide
Quantum Yield (Φ)	0.0056 (pre-click), 0.25 (post-click)	~0.33	Data not available
Fluorescence Enhancement	~45-fold	Not Applicable	Not Applicable
Photostability	High	Higher than Cy5	Less photostable than Alexa Fluor 647

Note: The quantum yield of Alexa Fluor 647 is for the succinimidyl ester derivative, as specific data for the azide was not available. Photostability is based on qualitative comparisons from literature. Direct quantitative comparisons under identical conditions were not found.

Signaling Pathway and Experimental Workflow

The primary application for **CalFluor 647 Azide** is in bioorthogonal labeling via click chemistry. This involves the metabolic incorporation of an alkyne-modified substrate into a biomolecule of interest (e.g., proteins, glycans, or nucleic acids), followed by detection with the azide-functionalized fluorophore.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CalFluor 647 Azide, 1798306-01-0 | BroadPharm [broadpharm.com]
- 2. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- To cite this document: BenchChem. [A Comparative Guide to CalFluor 647 Azide for Bioorthogonal Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374256#cross-reactivity-testing-for-calfluor-647-azide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com